molecular formula C12H13ClF3NO3 B2421082 2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide CAS No. 80910-70-9

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2421082
CAS No.: 80910-70-9
M. Wt: 311.69
InChI Key: AQFVHMNPUFIIKH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C12H13ClF3NO3 It is characterized by the presence of a chloro group, a methoxyethoxy group, and a trifluoromethyl group attached to a phenyl ring, along with an acetamide functional group

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

The action of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide
  • 2-chloro-N,N-dicyclohexyl-acetamide
  • 2-chloro-N-(4-(2-chloro-acetylamino)-phenyl)-acetamide

Uniqueness

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable .

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO3/c1-19-4-5-20-10-3-2-8(12(14,15)16)6-9(10)17-11(18)7-13/h2-3,6H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFVHMNPUFIIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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